

Preclinical Safety and Toxicology Profile of 5-HT4R Agonist-1 (Prucalopride)

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Compound of Interest

Compound Name: 5-HT4R agonist-1

Cat. No.: B15601372

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This technical guide provides a comprehensive overview of the preclinical safety and toxicology data for the selective, high-affinity 5-HT4 receptor agonist, Prucalopride. The information is intended for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of the non-clinical safety profile of this compound.

Executive Summary

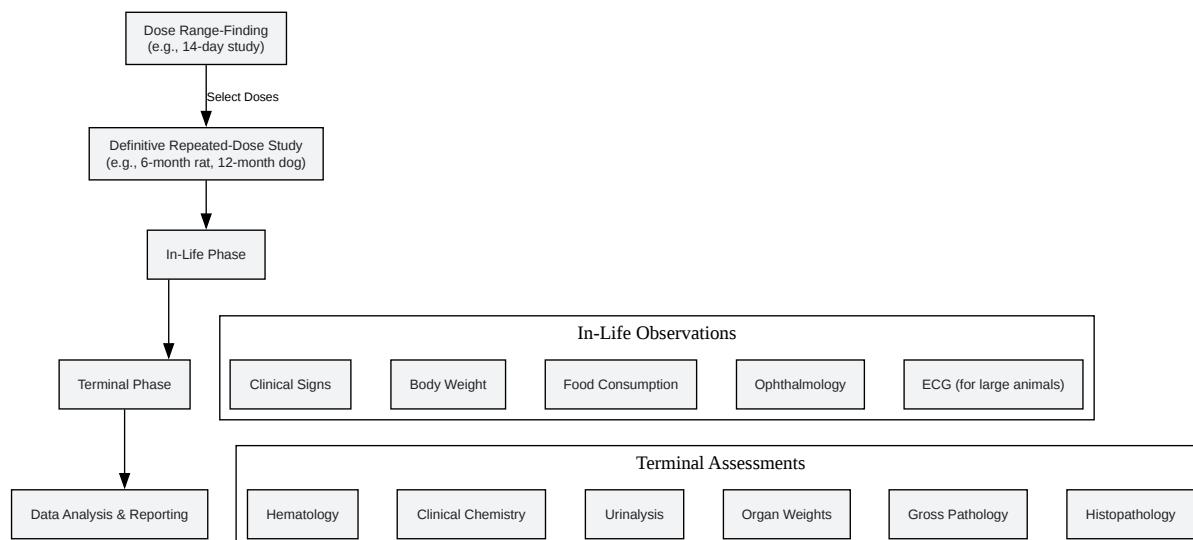
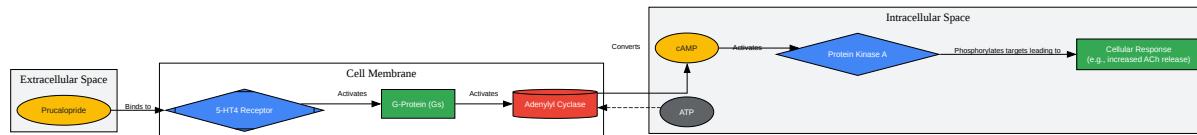
Prucalopride, a dihydro-benzofurancarboxamide derivative, demonstrates a favorable preclinical safety profile.^[1] Extensive non-clinical evaluation in various animal models, including mice, rats, rabbits, and dogs, has been conducted to characterize its potential toxicity. The key findings indicate a low potential for acute toxicity and no significant target organ toxicity at clinically relevant exposures in long-term studies. While rodent-specific carcinogenic findings were observed at very high doses, these are considered to have low relevance to human risk due to non-genotoxic, species-specific mechanisms.^{[1][2]} Prucalopride is not considered to have mutagenic or significant reproductive and developmental toxicity potential.^[3] Comprehensive cardiovascular safety pharmacology studies have shown no clinically relevant effects on key cardiovascular parameters, a critical differentiator from earlier-generation 5-HT4 agonists.^[4]

Pharmacodynamics and Mechanism of Action

Prucalopride is a selective agonist with high affinity for the 5-hydroxytryptamine type 4 (5-HT4) receptor.^[5] Its therapeutic effect in chronic constipation is mediated through the activation of 5-HT4 receptors in the gastrointestinal tract, which enhances the release of acetylcholine and

stimulates colonic peristalsis, thereby increasing bowel motility.[6][7] The selectivity of prucalopride for the 5-HT4 receptor is a key feature of its safety profile, minimizing off-target effects.[1]

Activation of the 5-HT4 receptor, a G-protein coupled receptor (GPCR), primarily involves the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[4][6] PKA can then phosphorylate various downstream targets, leading to the modulation of neuronal excitability and neurotransmitter release.

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